molecular formula C26H24N2O8 B13086922 5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No.: B13086922
M. Wt: 492.5 g/mol
InChI Key: VBPKLRDOMGTPHQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu(Obzl)-Onp, also known as Z-Glu(OBzl)-OSu, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its ability to protect the carboxyl group of glutamic acid, making it a valuable tool in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-Glu(Obzl)-Onp typically involves a multi-step synthetic process. One common method includes the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc) and the protection of the amino group as a benzyloxycarbonyl (Cbz) group . The protected glutamic acid is then reacted with p-nitrophenyl chloroformate to form the final product, Z-Glu(Obzl)-Onp.

Industrial Production Methods

Industrial production of Z-Glu(Obzl)-Onp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Z-Glu(Obzl)-Onp undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bonds in Z-Glu(Obzl)-Onp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include substituted glutamic acid derivatives.

    Hydrolysis Products: The major products of hydrolysis are glutamic acid and p-nitrophenol.

Scientific Research Applications

Z-Glu(Obzl)-Onp has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for glutamic acid, facilitating the formation of peptide bonds without unwanted side reactions.

    Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors and probes.

    Medicine: Z-Glu(Obzl)-Onp is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides and proteins for various industrial applications, including enzyme production and biocatalysis.

Mechanism of Action

The mechanism of action of Z-Glu(Obzl)-Onp involves the protection of the carboxyl group of glutamic acid. By forming a stable ester bond, the compound prevents unwanted reactions at the carboxyl group during peptide synthesis. This allows for the selective formation of peptide bonds at the amino group, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Z-Glu(OBzl)-OSu: Another derivative of glutamic acid used as a protecting group in peptide synthesis.

    Boc-Glu(OBzl)-OSu: A similar compound where the carboxyl group is protected as a t-butoxycarbonyl ester.

Uniqueness

Z-Glu(Obzl)-Onp is unique in its ability to provide stable protection for the carboxyl group of glutamic acid while allowing for selective peptide bond formation. This makes it a valuable tool in the synthesis of complex peptides and proteins, particularly in the development of peptide-based drugs and therapeutic agents.

Properties

Molecular Formula

C26H24N2O8

Molecular Weight

492.5 g/mol

IUPAC Name

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C26H24N2O8/c29-24(34-17-19-9-3-1-4-10-19)16-15-21(27-26(31)35-18-20-11-5-2-6-12-20)25(30)36-23-14-8-7-13-22(23)28(32)33/h1-14,21H,15-18H2,(H,27,31)/t21-/m0/s1

InChI Key

VBPKLRDOMGTPHQ-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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